molecular formula C25H21Cl2N3O2 B10946492 N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-[(4-chlorophenoxy)methyl]benzamide

N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-[(4-chlorophenoxy)methyl]benzamide

Cat. No.: B10946492
M. Wt: 466.4 g/mol
InChI Key: LMYOXADPQFZHPF-UHFFFAOYSA-N
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Description

N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-[(4-chlorophenoxy)methyl]benzamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-[(4-chlorophenoxy)methyl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The chloro and methyl groups are introduced via electrophilic aromatic substitution reactions.

    Coupling Reactions: The phenyl and benzamide groups are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-[(4-chlorophenoxy)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-[(4-chlorophenoxy)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-[(4-chlorophenoxy)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-[(4-bromophenoxy)methyl]benzamide
  • N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-[(4-fluorophenoxy)methyl]benzamide

Uniqueness

N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-[(4-chlorophenoxy)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and methyl groups on the pyrazole ring, along with the phenyl and benzamide moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H21Cl2N3O2

Molecular Weight

466.4 g/mol

IUPAC Name

N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]-3-[(4-chlorophenoxy)methyl]benzamide

InChI

InChI=1S/C25H21Cl2N3O2/c1-16-24(27)17(2)30(29-16)22-10-8-21(9-11-22)28-25(31)19-5-3-4-18(14-19)15-32-23-12-6-20(26)7-13-23/h3-14H,15H2,1-2H3,(H,28,31)

InChI Key

LMYOXADPQFZHPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)COC4=CC=C(C=C4)Cl)C)Cl

Origin of Product

United States

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